calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate

Descripción general

Descripción

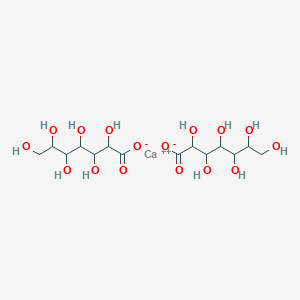

Calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate, also known as calcium glucoheptonate, is a calcium salt of D-glucoheptonic acid. Its IUPAC name reflects the stereochemistry of the seven-carbon chain with hydroxyl groups at positions 2–7 and a carboxylate group at position 1 . This compound is classified as an active pharmaceutical ingredient (API) and is stored at 2–8°C, indicating its stability under controlled conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate can be synthesized through the reaction of glucose with hydrocyanic acid, followed by conversion of the resulting nitrile into calcium glucoheptonate using calcium or barium hydrate . Another method involves reacting gluconic acid-delta-lactone with calcium carbonate at elevated temperatures to obtain a calcium glucoheptonate aqueous solution .

Industrial Production Methods

The industrial production of calcium glucoheptonate typically involves the use of high-purity reagents to ensure the final product is free from contaminants. The process includes steps such as crystallization, filtration, and drying to obtain a high-purity calcium glucoheptonate suitable for pharmaceutical use .

Análisis De Reacciones Químicas

Types of Reactions

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate primarily undergoes complexation reactions due to the presence of multiple hydroxyl groups in the glucoheptonate moiety. These reactions involve the formation of stable complexes with metal ions.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of calcium glucoheptonate include calcium carbonate, gluconic acid-delta-lactone, and hydrocyanic acid. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .

Major Products Formed

The major product formed from the synthesis of calcium glucoheptonate is the calcium salt of glucoheptonic acid. This compound is highly soluble in water and is used in various pharmaceutical and industrial applications .

Aplicaciones Científicas De Investigación

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and as a source of calcium ions in analytical chemistry.

Medicine: Used to treat hypocalcemia, magnesium toxicity, and hydrofluoric acid burns.

Mecanismo De Acción

The therapeutic effects of calcium glucoheptonate are primarily attributed to the bioavailability of calcium ions. Once administered, the compound is absorbed from the gastrointestinal tract, releasing calcium into the bloodstream. This increase in calcium levels helps restore balance and supports various physiological processes, including bone mineralization and muscle function .

Comparación Con Compuestos Similares

Structural Features :

- Backbone: A heptanoate chain with hydroxyl groups in the (2R,3R,4S,5R,6R) configuration.

- Metal Binding : The polyhydroxy structure enables strong chelation with calcium ions, forming a 1:2 metal-ligand complex .

- Stability Constant : The log β₁₁ (stability constant) for calcium binding to D-heptagluconate (Hpgl⁻) is 1.98, higher than that of calcium gluconate (log β₁₁ = 1.70) but lower than L-gulonate (Gul⁻, log β₁₁ = 2.10) .

Calcium Gluconate

Structure: Calcium gluconate (C₁₂H₂₂CaO₁₄) is the calcium salt of gluconic acid, a six-carbon sugar acid with hydroxyl groups at positions 2–6 and a carboxylate at position 1. Its IUPAC name is calcium bis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate) .

Key Differences :

Rationale : The extended carbon chain and additional hydroxyl group in calcium glucoheptonate enhance its metal-binding capacity compared to calcium gluconate, making it suitable for applications requiring stronger chelation.

Sodium Glucoheptonate

Structure: Sodium glucoheptonate (C₇H₁₃NaO₈) shares the same D-glucoheptonic acid backbone but replaces calcium with a sodium ion. Its IUPAC name is sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate .

Key Differences :

Rationale : The divalent calcium ion confers stronger ionic bonding and chelation efficacy compared to sodium, making the calcium salt more suitable for medical applications.

Potassium;(2S,3S,4R,5S,6S)-2,3,4,5,6,7-Hexahydroxyheptanoate

Structure : This potassium salt has a stereoisomeric hydroxyl configuration (2S,3S,4R,5S,6S) compared to the (2R,3R,4S,5R,6R) arrangement in calcium glucoheptonate .

Key Differences :

| Property | Calcium Glucoheptonate | Potassium Salt |

|---|---|---|

| Stereochemistry | (2R,3R,4S,5R,6R) | (2S,3S,4R,5S,6S) |

| Cation | Ca²⁺ | K⁺ |

| Stability Constant | log β₁₁ = 1.98 | Not reported; likely lower due to monovalent cation |

Rationale : Stereochemical differences alter solubility and metal-binding affinity, while the potassium ion reduces chelation strength compared to calcium.

Actividad Biológica

Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate is a highly water-soluble calcium supplement that plays a significant role in maintaining calcium levels in the body. This compound is particularly notable for its enhanced bioavailability compared to other calcium supplements. Below is a detailed exploration of its biological activity, including synthesis methods, applications in medicine and industry, and relevant research findings.

- Chemical Formula : C14H26CaO16

- Molecular Weight : 490.42 g/mol

- CAS Number : 17140-60-2

Synthesis Methods :

Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate can be synthesized through a multi-step process involving glucose and hydrocyanic acid. The synthesis typically includes:

- Reaction of glucose with hydrocyanic acid.

- Conversion of the resulting nitrile into calcium glucoheptonate using calcium or barium hydrate.

- Purification through crystallization and filtration to achieve high purity suitable for pharmaceutical use.

The primary biological activity of calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate stems from its ability to provide bioavailable calcium ions essential for various physiological functions:

- Bone Health : It promotes osteogenesis by stimulating osteoblast-like cells to enhance bone formation and mineralization.

- Cell Proliferation : Studies indicate that this compound may influence cell proliferation positively in various cell types.

Applications in Medicine

Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate is primarily used to treat conditions associated with low calcium levels such as:

- Hypocalcemia : It effectively raises serum calcium levels in individuals with deficiencies.

- Magnesium Toxicity : It serves as an antidote by providing calcium ions that help stabilize neuromuscular function.

- Burn Treatment : The compound has been utilized in treating hydrofluoric acid burns due to its ability to bind fluoride ions .

Comparative Analysis with Other Calcium Compounds

| Compound | Solubility | Bioavailability | Primary Use |

|---|---|---|---|

| Calcium (2R,3R,...heptanoate | High | Superior | Hypocalcemia treatment |

| Calcium Gluconate | Moderate | Moderate | Dietary supplement |

| Calcium Carbonate | Low | Low | Antacid and dietary supplement |

| Calcium Citrate | Moderate | Moderate | Dietary supplement |

Calcium (2R,3R,...heptanoate) exhibits superior solubility and bioavailability compared to traditional calcium supplements like carbonate and citrate. This characteristic makes it more effective for rapid calcium replenishment in clinical settings .

Case Studies and Research Findings

Numerous studies have investigated the biological effects of calcium (2R,3R,...heptanoate). For instance:

- Osteogenic Activity : A study demonstrated that treatment with this compound significantly enhanced osteoblast proliferation and differentiation in vitro. The results indicated a marked increase in alkaline phosphatase activity—a key marker of osteoblast function—suggesting its potential for improving bone density.

- Clinical Efficacy : In a clinical trial involving patients with hypocalcemia due to chronic kidney disease (CKD), administration of calcium (2R,3R,...heptanoate) resulted in significant improvements in serum calcium levels compared to placebo controls.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of calcium glucoheptonate?

- Methodological Answer : Pharmacopeial monographs (e.g., EP/USP) outline standardized protocols for purity assessment. High-Performance Liquid Chromatography (HPLC) is used to quantify impurities, while nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy validate structural features. For example, carboxylate stretching vibrations (~1600 cm⁻¹) in FTIR and specific proton shifts in NMR (e.g., hydroxyl protons at δ 3.5–4.5 ppm) confirm the compound’s identity .

Q. What synthetic routes are documented for calcium glucoheptonate?

- Methodological Answer : The primary route involves neutralizing D-glucoheptonic acid with calcium hydroxide under controlled pH (7.0–8.5). Precipitation occurs at room temperature, followed by recrystallization in aqueous ethanol. Key quality checks include residual solvent analysis via gas chromatography (GC) and stoichiometric verification via inductively coupled plasma optical emission spectroscopy (ICP-OES) for calcium content .

Q. How can researchers validate calcium quantification in glucoheptonate formulations?

- Methodological Answer : Titrimetric methods using ethylenediaminetetraacetic acid (EDTA) are standard for calcium quantification. Cross-validation with atomic absorption spectroscopy (AAS) ensures accuracy, particularly in complex matrices. Calibration curves should align with pharmacopeial reference standards (e.g., USP Calcium Lactate RS) .

Advanced Research Questions

Q. How does the coordination geometry of calcium glucoheptonate influence its stability in aqueous solutions?

- Methodological Answer : X-ray crystallography reveals a distorted decahedral geometry around the Ca²⁺ center, coordinated by six water molecules and one sulfonate oxygen. This geometry enhances solubility but may reduce thermal stability. Hydrogen-bonding networks between hydroxyl groups and water (O–H···O distances: 2.6–3.0 Å) stabilize the structure in solution. Accelerated stability studies (40°C/75% RH) coupled with XRD can assess lattice degradation .

Q. What molecular interactions stabilize the crystal lattice of calcium glucoheptonate trihydrate?

- Methodological Answer : The lattice is stabilized by intermolecular O–H···O hydrogen bonds (e.g., between uncoordinated water and sulfonate groups) and π-π stacking of aromatic moieties (centroid distances: 3.765–3.896 Å). Synchrotron XRD and Hirshfeld surface analysis quantify these interactions, with hydrogen-bond contributions exceeding 60% of total lattice energy .

Q. How can contradictions in reported stability data under varying pH conditions be resolved?

- Methodological Answer : Contradictions often arise from differences in buffer systems or ion strength. Design controlled studies using pharmacopeial buffers (e.g., phosphate vs. acetate) at identical ionic strengths (e.g., 0.15 M). Monitor degradation via HPLC-UV at 210 nm (carboxylate absorption) and apply Arrhenius kinetics to extrapolate shelf-life .

Q. What advanced techniques elucidate the compound’s behavior in biological matrices?

- Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding affinity to serum proteins (e.g., albumin), while solid-state NMR (ssNMR) tracks structural changes in lyophilized formulations. For in vivo tracking, radiolabeling (⁴⁵Ca) paired with autoradiography provides biodistribution profiles .

Propiedades

Key on ui mechanism of action |

Calcium gluceptate replenishes the deminished levels of calcium in the body, returning them to normal levels. |

|---|---|

Número CAS |

17140-60-2 |

Fórmula molecular |

C14H26CaO16 |

Peso molecular |

490.42 g/mol |

Nombre IUPAC |

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |

InChI |

InChI=1S/2C7H14O8.Ca/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6-;/m11./s1 |

Clave InChI |

FATUQANACHZLRT-XBQZYUPDSA-L |

SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |

SMILES isomérico |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Ca+2] |

SMILES canónico |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |

Key on ui other cas no. |

17140-60-2 |

Números CAS relacionados |

87-74-1 (Parent) |

Solubilidad |

Soluble |

Sinónimos |

alpha-glucoheptonic acid alpha-glucoheptonic acid, calcium salt (2:1) alpha-glucoheptonic acid, calcium salt (2:1), heptahydrate alpha-glucoheptonic acid, magnesium salt (2:1) alpha-glucoheptonic acid, potassium salt alpha-glucoheptonic acid, sodium salt calcium gluceptate calcium glucoheptonate copper glucoheptonate glucoheptonate glucoheptonic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.